2-(2-Aminophenyl)indole, also known as 2-(1H-indol-2-yl)aniline, is a highly versatile bifunctional building block and a potent synthetic aryl hydrocarbon receptor (AhR) agonist. In synthetic chemistry, the precise juxtaposition of the indole nitrogen and the ortho-aniline amine enables the efficient construction of complex polycyclic nitrogen heterocycles, such as indoloquinolines and indoloquinazolines, which are highly valued in medicinal chemistry . In pharmacological research, the compound (frequently designated as 2AI in literature) is utilized as a specific, quantifiable AhR ligand to study microglia homeostasis, neuroinflammation, and retinal protection against environmental stress [1]. Its dual utility as a structurally specific synthetic precursor and a validated biological probe makes it a critical procurement item for both drug discovery and mechanistic neurobiology programs.
Substituting 2-(2-Aminophenyl)indole with generic indole derivatives or structural isomers compromises both synthetic viability and biological targeting. In heterocyclic synthesis, utilizing 2-phenylindole or meta/para-amino isomers fails to yield fused indolo[3,2-c]quinoline or indoloquinazoline cores, as these alternatives lack the strictly required ortho-amine nucleophile necessary for the final intramolecular ring closure. In biological assays, generic indoles or non-specific antioxidants cannot replicate the precise AhR binding profile of 2-(2-Aminophenyl)indole. The compound's specific geometry allows it to outcompete human AhR photoaffinity labels at micromolar concentrations, whereas structural analogs fail to activate the AhR signaling pathway or suppress LPS-induced nitric oxide release in microglia models [1]. Consequently, procurement must strictly specify CAS 32566-01-1 to ensure processability and assay reproducibility.
In XRE-luciferase reporter assays, 2-(2-Aminophenyl)indole (2AI) demonstrates potent, dose-dependent AhR activation with a calculated EC50 of 3.5 μM. Photo-affinity ligand competition assays further confirm that 2AI effectively outcompetes established photoaffinity labels for human AhR binding at micromolar concentrations, a performance metric that non-specific indole derivatives fail to achieve [1].
| Evidence Dimension | AhR Activation (EC50) |
| Target Compound Data | EC50 = 3.5 μM |
| Comparator Or Baseline | Non-specific indoles (No specific AhR activation) |
| Quantified Difference | Specific micromolar binding and activation |
| Conditions | XRE-luciferase reporter assay in ARPE-19 cells |
Provides a highly specific, quantifiable synthetic AhR agonist for standardizing microglia homeostasis and retinal stress assays.
2-(2-Aminophenyl)indole serves as a bifunctional precursor that undergoes direct condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to yield 6-cyanoindolo[3,2-c]quinolines. A standard comparator, 2-phenylindole, completely fails to yield this fused tetracyclic core because it lacks the critical ortho-amine nucleophile required for the final ring closure .
| Evidence Dimension | Tetracyclic ring closure viability |
| Target Compound Data | Successful condensation to indolo[3,2-c]quinoline |
| Comparator Or Baseline | 2-Phenylindole (0% yield of tetracycle) |
| Quantified Difference | Binary success vs. failure in ring closure |
| Conditions | Condensation with Appel salt |
Procurement of this specific ortho-aminated building block is strictly required to access indoloquinoline and indoloquinazoline libraries.
In LPS-stimulated murine BV-2 microglia cells, treatment with 2-(2-Aminophenyl)indole (2AI) at 5 μM significantly diminishes LPS-induced nitric oxide (NO) release and reduces pro-inflammatory gene expression. In contrast, vehicle-treated stimulated cells show high NO release, and siRNA-mediated AhR knockdown negates the compound's efficacy, confirming its highly specific mechanism of action compared to generic antioxidants [1].
| Evidence Dimension | LPS-induced NO release reduction |
| Target Compound Data | Significant NO reduction at 5 μM via AhR pathway |
| Comparator Or Baseline | Vehicle control (High NO) / AhR-knockdown (Loss of efficacy) |
| Quantified Difference | Target-specific NO suppression dependent on AhR |
| Conditions | LPS-stimulated murine BV-2 cells |
Ensures reliable, pathway-specific suppression of neuroinflammation in in vitro models, crucial for neurodegenerative disease research.
2-(2-Aminophenyl)indole acts as the foundational scaffold for synthesizing potent NorA efflux pump inhibitors (such as SMJ-5). When derivatives synthesized from this exact precursor are co-administered with fluoroquinolones, they significantly increase norfloxacin accumulation in norA-overexpressing Staphylococcus aureus, restoring antibiotic efficacy compared to baseline monotherapy[1].
| Evidence Dimension | Suitability as EPI precursor scaffold |
| Target Compound Data | Yields derivatives that restore norfloxacin efficacy |
| Comparator Or Baseline | Fluoroquinolone monotherapy (Baseline resistance) |
| Quantified Difference | Significant increase in intracellular antibiotic accumulation |
| Conditions | norA-overexpressing S. aureus synergy assays |
Provides medicinal chemists with a validated starting material for developing antibiotic adjuvants against Gram-positive pathogens.
Due to its bifunctional nature, 2-(2-Aminophenyl)indole is a primary starting material for synthesizing complex indoloquinolines, indoloquinazolines, and carbazoles. Its ortho-amine enables efficient intramolecular ring closures that are impossible with unsubstituted 2-phenylindole, making it essential for medicinal chemistry library enumeration.
Frequently designated as 2AI, this compound is utilized as a specific synthetic AhR ligand in retinal explant and ARPE-19 cell models. Its quantifiable binding affinity (EC50 = 3.5 μM) makes it a reliable positive control for studying age-related macular degeneration (AMD) and retinal stress [1].
Applied in in vitro cellular assays, particularly with BV-2 murine microglia, to suppress LPS-induced nitric oxide and pro-inflammatory cytokines. Its efficacy is strictly AhR-dependent, providing a validated tool for neuroinflammation and neurodegenerative disease research[2].
Utilized as a core scaffold to synthesize NorA efflux pump inhibitors. Derivatives of 2-(2-Aminophenyl)indole are critical for restoring the efficacy of fluoroquinolones against resistant strains of Staphylococcus aureus [3].
Irritant